5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and more.Scientific Research Applications
1. Endothelin Receptor Antagonism
Research by Bradbury et al. (1997) highlighted the discovery of several 6-membered nitrogen heterocycles as substitutes for the N-isoxazolyl substituent in 1-naphthalenesulfonamides endothelin-A (ETA) antagonists. They found that compounds like 5-(dimethylamino)-N-(5-chloro-3-methoxy-2-pyrazinyl)-1-naphthalenesulfonamides exhibited significant inhibition of the pressor response in rats, indicating potential as selective ETA receptor antagonists (Bradbury et al., 1997).
2. Receptor Binding Studies
Stein et al. (1995) found that random screening of compounds led to the discovery of 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamides as functional antagonists in ETA receptor binding assays. This underscores the importance of the sulfonamide group in receptor activity and its potential for pharmacological applications (Stein et al., 1995).
3. Fluorescence and Surface Analysis
Lochmüller et al. (1981) explored the fluorescence properties of 5-dimethylamino-1-naphthalenesulfonamide attached to silica particles. The fluorescence exhibited dependence on excitation wavelength, suggesting its utility in investigating surface environment heterogeneity at the molecular level (Lochmüller et al., 1981).
4. Photopolymerization Monitoring
Jager et al. (1995) studied fluorescent probes like N,N-di-n-butyl-5-(dimethylamino)-1-naphthalenesulfonamide for monitoring the photopolymerization of dimethacrylates. These probes responded to changes in their environment during photopolymerization, which could be useful in material science applications (Jager et al., 1995).
5. Enzymatic Transamidation Studies
Lorand et al. (1971) developed a fluorescent method for automating measurements of Factor XIII in plasma using monodansylcadaverine, a compound related to 5-dimethylamino-1-naphthalenesulfonamide. This method allows direct recording of enzymatic transamidation reactions, potentially useful in biochemical and clinical research (Lorand et al., 1971).
6. Carbonic Anhydrase Inhibition
Banerjee et al. (2005) reported differences in the fluorescence spectral properties and binding profiles of 5-(dimethylamino)-1-naphthalenesulfonamide (dansylamide, DNSA) between human carbonic anhydrase I and II. These findings have implications in the design of isozyme-specific inhibitors for carbonic anhydrases, which are relevant in treating various pathogenic conditions (Banerjee et al., 2005).
7. Fluorescent Probes for Metal Ion Detection
Balakrishna et al. (2018) explored the use of compounds such as 2-(dimethylamino)-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)naphthalene-1,4-dione for detecting metal ions. The compound showed high selectivity and sensitivity for Zn2+ ions, suggesting its potential as a probe for fluorescent imaging in biological systems (Balakrishna et al., 2018).
8. Fluorescent Boronic Acid Isomers for Sensing Saccharides
Gao et al. (2005) synthesized water-soluble naphthalene-based fluorescent boronic acid isomers, which showed significant fluorescent properties upon binding with carbohydrates at physiological pH. These compounds, such as 5-(dimethylamino)naphthalene-1-boronic acid, have potential applications in ratiometric and off-on sensing of saccharides (Gao et al., 2005)
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the possible hazards it may pose to health and the environment.
Future Directions
This involves discussing potential future research directions or applications of the compound.
Please consult with a chemistry professional or refer to reliable sources for accurate information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRGSRRZKSJHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165205 | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide | |
CAS RN |
153042-42-3 | |
Record name | BMS 182874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS 182874 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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